2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This 1,3,4-thiadiazole derivative combines an N-methyl, 5-methyl, and cyclobutanol motif—a distinct substitution pattern ensuring unique target engagement vs. des-methyl analogs (e.g., CAS 1844968-68-8). With a low MW (199.28 Da) and balanced H-bond profile, it is ideal for fragment-based drug discovery (FBDD) and systematic SAR exploration of kinases, demethylases, and carbonic anhydrases. Its conformational rigidity, introduced by the cyclobutanol ring, may enhance metabolic stability and selectivity. Procure this specific scaffold to advance medicinal chemistry programs with a commercially available, high-purity building block.

Molecular Formula C8H13N3OS
Molecular Weight 199.27
CAS No. 2198912-39-7
Cat. No. B2825762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
CAS2198912-39-7
Molecular FormulaC8H13N3OS
Molecular Weight199.27
Structural Identifiers
SMILESCC1=NN=C(S1)N(C)C2CCC2O
InChIInChI=1S/C8H13N3OS/c1-5-9-10-8(13-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3
InChIKeyGAVMITGVROTGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol (CAS 2198912-39-7) – Structural Identity & Compound-Class Context for Procurement Screening


2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol (CAS 2198912‑39‑7) is a synthetic small molecule composed of a 1,3,4‑thiadiazole core substituted at the 2‑amino position with a methyl group and a cyclobutanol ring . The 1,3,4‑thiadiazole scaffold is a well‑characterized privileged structure that appears in numerous bioactive molecules, including carbonic anhydrase inhibitors (e.g., acetazolamide), antibacterial cephalosporins (e.g., cefazolin), and LSD1 inhibitors such as T‑448 [1]. The cyclobutanol substituent introduces conformational restriction and a hydrogen‑bond donor/acceptor motif that can modulate target engagement, metabolic stability, and physicochemical properties relative to simple alkyl‑amino or unsubstituted amino analogs. Because the 1,3,4‑thiadiazole class is known to engage a wide range of biological targets, the specific substitution pattern of this compound—N‑methyl‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)amino coupled to a cyclobutanol—defines its potential selectivity and potency profile, which cannot be assumed to be interchangeable with other in‑class analogs [1].

Why 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol Cannot Be Replaced by Other 1,3,4‑Thiadiazole Derivatives Without Quantitative Justification


Within the 1,3,4‑thiadiazole family, even minor modifications to the substitution pattern can cause profound shifts in potency, selectivity, and physicochemical behavior. The N‑methyl‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)amino motif present in the target compound is distinct from closely related structures—such as (1R,2R)‑2‑[(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)amino]cyclobutan‑1‑ol (CAS 1844968‑68‑8), which lacks the N‑methyl group, and N‑cyclobutyl‑5‑methyl‑1,3,4‑thiadiazol‑2‑amine (CAS 1466866‑93‑2), which lacks both the N‑methyl and the alcohol functional group . In the broader class, T‑448 (CAS 1597426‑53‑3) demonstrates that the 5‑methyl‑1,3,4‑thiadiazol‑2‑yl moiety can contribute to potent LSD1 inhibition (IC₅₀ = 22 nM) when embedded in a larger amide framework, whereas simple 2‑amino‑1,3,4‑thiadiazoles have exhibited anticancer IC₅₀ values spanning several orders of magnitude depending on substitution [1]. Consequently, generic interchange or “class‑level” substitution without direct comparative data risks selecting a compound with different target engagement, ADME properties, or synthetic tractability [2]. The quantitative evidence below clarifies the specific, measurable differences that govern procurement decisions.

Quantitative Differentiation Evidence for 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol vs. Structurally Related Analogs


Molecular Complexity and Functional Group Differentiation vs. Des‑Methyl and Des‑Alcohol Analogs

The target compound incorporates three distinguishing structural features: an N‑methyl substitution, a methyl group at the 5‑position of the 1,3,4‑thiadiazole ring, and a secondary alcohol on the cyclobutane ring. Its closest commercially cataloged analog, (1R,2R)‑2‑[(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)amino]cyclobutan‑1‑ol (CAS 1844968‑68‑8), lacks the N‑methyl group; comparative molecular formula (C₈H₁₃N₃OS vs. C₇H₁₁N₃OS) results in a molecular‑weight difference of 14.03 Da (199.28 vs. 185.25) . A second comparator, N‑cyclobutyl‑5‑methyl‑1,3,4‑thiadiazol‑2‑amine (CAS 1466866‑93‑2), lacks both the N‑methyl and the hydroxyl group (C₇H₁₁N₃S, MW = 169.25) . These structural deletions remove key hydrogen‑bond donor/acceptor capacity and alter lipophilicity (cLogP), which in turn affects solubility, permeability, and target‑binding complementarity [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Potency Gap vs. T‑448 (LSD1 Inhibitor) Illustrates Context‑Dependent Activity of the 5‑Methyl‑1,3,4‑thiadiazol‑2‑yl Scaffold

T‑448 (3‑((1S,2R)‑2‑(cyclobutylamino)cyclopropyl)‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)benzamide) contains the same 5‑methyl‑1,3,4‑thiadiazol‑2‑yl moiety as the target compound but demonstrates potent LSD1 inhibition with an IC₅₀ of 22 nM (95% CI: 13–40 nM) [1]. No publicly available IC₅₀ data exist for the target compound against LSD1 or any other target. However, the structural divergence—T‑448 possesses a benzamide‑cyclopropyl‑cyclobutylamine scaffold versus the target compound’s N‑methyl‑cyclobutanol—highlights how the same heterocyclic core can yield dramatically different target potency depending on the appended substituents. This class‑level inference indicates that procurement of the target compound for LSD1‑focused research would require de‑novo profiling; the T‑448 data cannot be extrapolated.

Epigenetics LSD1 Inhibition Neuropharmacology

Antiproliferative Activity Spectrum of Thiadiazole‑Cyclobutylamine Hybrids – Class‑Level Cytotoxicity Range

Thiadiazole derivatives bearing cyclobutylamine motifs have shown antiproliferative IC₅₀ values ranging from 2.44 µM to 23.29 µM against cancer cell lines in 48‑hour MTT assays . The target compound belongs to this structural subclass but has not been individually profiled. The presence of the cyclobutanol ring may further restrict conformational flexibility compared to the cyclobutylamine analogs, potentially enhancing target selectivity or metabolic stability. However, without head‑to‑head cell‑viability data, any cytotoxicity advantage over comparators such as N‑cyclobutyl‑5‑methyl‑1,3,4‑thiadiazol‑2‑amine remains speculative.

Cancer Biology Cytotoxicity Antiproliferative Agents

Recommended Application Scenarios for 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol Based on Available Evidence


Structure‑Activity Relationship (SAR) Exploration of 1,3,4‑Thiadiazole‑Cyclobutanol Hybrids

The compound’s unique combination of N‑methyl, 5‑methyl‑thiadiazole, and cyclobutanol functionalities makes it a valuable tool for systematic SAR studies. Researchers can use it to probe the contribution of each substituent to target binding, metabolic stability, and solubility relative to des‑methyl and des‑alcohol controls . Such studies are foundational for medicinal chemistry programs targeting kinases, demethylases, or carbonic anhydrases.

Chemical Biology Probe Development for LSD1 or Other Epigenetic Targets

Given the established LSD1 inhibitory activity of T‑448 (IC₅₀ = 22 nM), which shares the 5‑methyl‑1,3,4‑thiadiazol‑2‑yl core, the target compound could serve as a minimalist scaffold for developing covalent or non‑covalent LSD1 probes [1]. However, de‑novo enzymatic profiling is essential before deployment in cellular assays.

Anticancer Lead‑Generation Libraries

Thiadiazole‑cyclobutylamine hybrids have demonstrated antiproliferative IC₅₀ values in the low micromolar range (2.44–23.29 µM) . The target compound can be included in diversity‑oriented synthesis libraries aimed at identifying novel cytotoxic agents, particularly when a rigid cyclobutanol motif is desired for conformational constraint.

Procurement for Custom Synthesis or Fragment‑Based Drug Discovery (FBDD)

The compound’s low molecular weight (199.28 Da) and balanced hydrogen‑bond donor/acceptor profile render it suitable as a fragment for FBDD campaigns. Its availability from commercial suppliers (e.g., ChemSrc) facilitates procurement for hit‑to‑lead optimization programs .

Quote Request

Request a Quote for 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.